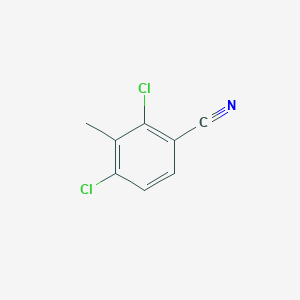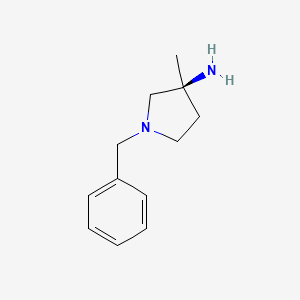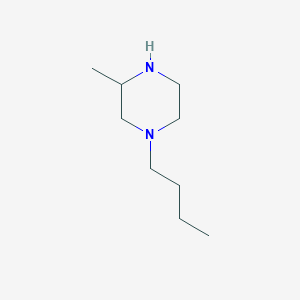![molecular formula C9H14O2S B13094588 2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro- CAS No. 238419-81-3](/img/structure/B13094588.png)
2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran: is an organic compound that features a tetrahydropyran ring substituted with an ethynylthioethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Ethynylthio Group: The ethynylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethynylthio reagent.
Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction, often using ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted ethers or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynylthio group could play a key role in these interactions, potentially forming covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but with a bromoethoxy group instead of an ethynylthio group.
2-(2-Butoxyethoxy)tetrahydro-2H-pyran: Contains a butoxyethoxy group instead of an ethynylthio group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Features a chloroethoxy group in place of the ethynylthio group.
Uniqueness
The presence of the ethynylthio group in 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
特性
CAS番号 |
238419-81-3 |
|---|---|
分子式 |
C9H14O2S |
分子量 |
186.27 g/mol |
IUPAC名 |
2-(2-ethynylsulfanylethoxy)oxane |
InChI |
InChI=1S/C9H14O2S/c1-2-12-8-7-11-9-5-3-4-6-10-9/h1,9H,3-8H2 |
InChIキー |
GURZAPVSLLQXQD-UHFFFAOYSA-N |
正規SMILES |
C#CSCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)






![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)

